D-Erythronolactone
Description
Conceptual Framework of Chiral Lactones in Organic Synthesis Research
Chiral lactones, such as D-Erythronolactone, are a class of cyclic esters that possess at least one stereocenter, rendering them optically active. Their rigid ring structure often provides a predictable conformational bias, which is highly advantageous in stereoselective synthesis—a branch of chemistry focused on controlling the spatial arrangement of atoms in a molecule. youtube.com The ability to use a pre-existing stereocenter to influence the creation of new ones is a cornerstone of modern synthetic strategy.
Lactones are widespread in nature and are key components of many biologically active compounds, including pheromones, antibiotics, and flavor constituents. researchgate.net This natural abundance provides a diverse source of starting materials. In synthesis, chiral lactones serve as versatile intermediates. Their functional groups—the ester and any substituents on the ring—can be manipulated through a variety of chemical transformations to build more complex molecular architectures. researchgate.netrsc.org The development of efficient protocols to synthesize chiral γ- and δ-lactones with high enantiomeric purity is a significant area of research, often involving methods like the alkylation of chiral epoxides followed by oxidative degradation. researchgate.netrsc.org
Historical Perspectives on this compound as a Chiral Pool Starting Material
The concept of the "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Chiral pool synthesis is a strategy that utilizes these molecules as starting materials to construct complex chiral targets, preserving the original chirality throughout the reaction sequence. wikipedia.org This approach avoids the need for asymmetric synthesis or resolution of racemic mixtures, often leading to more efficient and economical synthetic routes. wikipedia.org
This compound, derivable from precursors like D-isoascorbic acid or D-gluconic acid lactone, fits squarely within this paradigm. glycodepot.com Historically, chemists have leveraged its defined stereochemistry to serve as a foundational block for creating more elaborate molecules. Its use as an inexpensive precursor for synthesizing intermediates like 4-Phospho-D-erythronate highlights its value in providing access to biologically relevant molecules that would otherwise require complex, multi-step syntheses from achiral sources. nih.gov
Contemporary Significance in Stereoselective Synthesis and Biological Systems Research
The importance of this compound continues in contemporary research, where precision in molecular architecture is paramount for biological function.
Stereoselective Synthesis: this compound is a key chiral building block for the asymmetric synthesis of various natural products and pharmaceuticals. chemimpex.com Its fixed (3R,4R) configuration allows chemists to introduce specific stereochemistry into a target molecule. Notable applications include:
Synthesis of epi-muricatacin enantiomers: It serves as a crucial starting material for building both enantiomers of epi-muricatacin, a compound with significant biological activity.
Leukotriene Synthesis: Researchers have used this compound as a chiral synthon in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses. chemicalbook.com
Synthesis of 4-Phospho-D-Erythronate: A five-step synthesis starting from this compound yields 4-phospho-D-erythronate, an important intermediate in the bacterial biosynthesis of pyridoxal (B1214274) 5'-phosphate (a form of Vitamin B6). nih.gov This synthesis was critical for enabling mechanistic studies of enzymes like PdxB. nih.gov
| Synthetic Target | Starting Material | Key Role of this compound | Overall Yield |
| 4-Phospho-D-Erythronate | This compound | Inexpensive chiral precursor | 22% (in 5 steps) nih.gov |
| epi-muricatacin | This compound | Chiral building block for stereoisomers | Not specified |
Biological Systems Research: Beyond its role in synthesis, this compound is utilized in biochemical and medicinal chemistry research to probe biological systems.
Enzyme Studies: It serves as a substrate for enzymes like lactonases, which are crucial for various biotechnological processes. For instance, a lactonase from Burkholderia multivorans showed high catalytic activity in hydrolyzing this compound, marking it as a candidate for biocatalytic applications. It is also considered a potential substrate for dihydroxy acid dehydratase. chemicalbook.com
Drug Discovery: Derivatives of this compound have been investigated for therapeutic potential. Prodrugs derived from the compound have demonstrated selective activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, without significant toxicity to mammalian cells.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15667-21-7, 17675-99-9 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for D Erythronolactone and Its Derivatives
Chemosynthetic Pathways for D-Erythronolactone Generation
The generation of this compound through chemosynthesis involves several key pathways, each with distinct advantages and challenges. These methods primarily focus on the controlled oxidation of readily available precursors and the dehydration of related lactones.
Oxidation of L-Sodium Ascorbate (B8700270) and D-Isoascorbic Acid in Controlled Syntheses
The oxidation of L-sodium ascorbate and D-isoascorbic acid (also known as erythorbic acid) represents a significant and efficient route to this compound. benchchem.comnih.gov
A notable process involves the treatment of erythorbic acid with p-tolyldiazonium bisulfate, followed by the aqueous hydrolysis of the resulting oxalyl hydrazide intermediate to produce this compound. orgsyn.org
Dehydration Reactions from D-Gluconic Acid Lactone
This compound can also be synthesized from D-gluconic acid lactone through a dehydration reaction. chemsynlab.com This process is typically facilitated by a dehydrating agent like acetic anhydride (B1165640) or phosphorus pentoxide. chemsynlab.com D-gluconic acid is produced by the oxidation of D-glucose via fermentation. roquette.com The subsequent dehydration of gluconic acid leads to the formation of glucono-delta-lactone (GDL). roquette.com In aqueous solutions, GDL exists in an equilibrium mixture with D-gluconic acid and its delta- and gamma-lactones. fao.org
Evaluation of Process Efficiency and Stereoselectivity in Synthetic Routes
The efficiency and stereoselectivity of synthetic routes to this compound are paramount for its practical application. The (3R,4R)-configuration of this compound makes it a valuable chiral building block for asymmetric synthesis. benchchem.com The stereochemistry of the starting material and the reaction conditions directly impact the stereochemical purity of the final product. smolecule.com
The choice of synthetic route can also be influenced by the desired scale of production. While batch processing has been used, it can be impractical for large-scale synthesis due to challenges in multiphase isolation. smolecule.com Hybrid batch-continuous processing options have been explored to enhance efficiency for manufacturing at the kilogram scale. smolecule.com
Strategies for Stereoselective Derivatization of this compound
The inherent chirality of this compound makes it an excellent starting material for the synthesis of various stereochemically defined molecules. Stereoselective derivatization allows for the introduction of new functionalities while preserving the desired stereochemistry.
Formation of O-Isopropylidene Derivatives and Analogues
A common and highly useful derivatization of this compound is the formation of its 2,3-O-isopropylidene derivative. This protected form, 2,3-O-isopropylidene-D-erythronolactone, enhances the stability of the molecule and serves as a key intermediate in various synthetic pathways, including the synthesis of spironucleosides. benchchem.comglycodepot.com
The synthesis of 2,3-O-isopropylidene-D-erythronolactone can be achieved with high efficiency. For example, following the oxidative cleavage of D-isoascorbic acid to this compound, the formation of the acetonide can proceed with a 78% yield. nih.gov Another method, starting from erythorbic acid, reports a 74.7% yield for the formation of 2,3-O-isopropylidene-D-erythronolactone. orgsyn.org This derivative is a white crystalline solid and is a versatile chiral synthon for the total synthesis of natural products. orgsyn.orgglycodepot.com The isopropylidene group can be removed under specific reaction conditions to yield the 2,3-unsaturated lactone derivative of D-erythrose. glycodepot.com
The addition of nucleophiles, such as lithiated dithianes, to 2,3-O-isopropylidene-D-erythronolactone leads to the formation of lactols, which can be further reduced to C-glycosides, demonstrating the utility of this derivative in constructing complex carbohydrate structures. researchgate.net
Selective Functionalization and Protecting Group Strategies
Selective functionalization of this compound is crucial for its use as a versatile building block. This often involves the use of protecting groups to mask certain reactive sites while allowing reactions to occur at others. pressbooks.pub The choice of protecting group is critical and should be easy to introduce, stable under the desired reaction conditions, and readily removable. pressbooks.pub
For instance, regioselective benzyl (B1604629) protection of the α-hydroxyl group in this compound can be achieved through a dibutylstannylation/benzylation sequence. niscpr.res.in The resulting 2-O-benzyl-D-erythronolactone can then be reduced to a monoprotected tetrol. niscpr.res.in
Protecting groups like the isopropylidene group provide steric hindrance that influences the molecule's reactivity and stability. cymitquimica.com The strategic use of such protecting groups allows for the controlled, stepwise modification of the this compound scaffold, enabling the synthesis of a wide range of complex and stereochemically defined target molecules.
Optimization of Reaction Parameters for Derivatization Yields and Purity
The successful synthesis of this compound derivatives with high yield and purity is fundamentally dependent on the meticulous optimization of reaction parameters. The derivatization process, which involves converting a chemical compound into a product of similar chemical structure, called a derivative, is sensitive to a variety of factors. These include temperature, the choice of solvent and catalyst, reaction time, and the concentration of reagents. Fine-tuning these parameters is essential for controlling reaction kinetics, minimizing the formation of by-products, and ensuring the stereochemical integrity of the final product.
General principles in derivatization highlight that reaction conditions can vary significantly; for example, an alcohol might be fully derivatized in minutes at room temperature, whereas a more complex molecule could require hours at elevated temperatures. sigmaaldrich.com The presence of moisture is often detrimental and can slow or completely halt a reaction. sigmaaldrich.com Silylation is a common technique used to make compounds more volatile for analysis, often preceded by methoximation to protect carbonyl groups and prevent the formation of cyclic structures. mdpi.com
Key Optimization Parameters
Temperature: Reaction temperature is a critical variable that directly influences reaction rates and product selectivity. For the derivatization of certain metabolites, an optimal temperature of 30°C has been identified for both methoximation and silylation steps. mdpi.com However, for other reactions, elevated temperatures are necessary to drive the process toward completion. For instance, some silylation reactions require heating to 75°C to achieve full derivatization of all active hydrogens. sigmaaldrich.com In the synthesis of derivatives from this compound, specific temperatures are maintained to ensure optimal outcomes. For example, the benzylation of this compound is conducted at 25°C, while the subsequent lactone ring opening is performed at a lower temperature of 4°C to control the reaction. nih.gov
In the synthesis of 2,3-di-O-benzyl-D-erythronolactone, silver oxide (Ag₂O) is employed as a catalyst in an ether solvent. nih.gov For derivatization procedures like silylation, pyridine (B92270) is commonly used as both a solvent and a catalyst. mdpi.com The combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine as a derivatization reagent has been shown to generate more stable derivatives. nih.gov
Reaction Time: The duration of a reaction must be sufficient to allow for the complete conversion of reactants to the desired product, but not so long that it encourages the formation of degradation products or side-reactions. Reaction times can vary widely, from minutes to several days. sigmaaldrich.com The benzylation of this compound requires a 12-hour reaction time, while the subsequent ring-opening step with lithium hydroxide (B78521) is carried out over 48 hours to ensure complete conversion. nih.gov For other types of derivatization, such as with dansyl chloride, a reaction time of one hour has been found to be sufficient for complete derivatization. mjcce.org.mk
Reagent Concentration and Stoichiometry: The molar ratio of reagents is a key factor in derivatization. It is generally recommended to use an excess of the silylating reagent to ensure the reaction proceeds to completion. sigmaaldrich.com In the synthesis of 4-Phospho-D-erythronate from this compound, precise stoichiometry is critical. The initial benzylation step uses 2.7 equivalents of benzyl bromide and 4 equivalents of silver oxide relative to the starting lactone. nih.gov The subsequent lactone ring opening utilizes a slight excess (1.1 equivalents) of lithium hydroxide. nih.gov Careful control of these ratios is essential for maximizing yield and purity.
Research Findings and Data
Table 1: Optimized Parameters for the Synthesis of 2,3-di-O-benzyl-D-erythronolactone
| Parameter | Condition | Rationale / Finding | Source |
| Starting Material | This compound | Inexpensive and commercially available precursor. | nih.gov |
| Reagents | Benzyl bromide (2.7 eq), Silver oxide (Ag₂O) (4 eq) | Ag₂O acts as a catalyst for the benzylation of the hydroxyl groups. Specific stoichiometry is key. | nih.gov |
| Solvent | Ether | Provides the appropriate medium for the reaction. | nih.gov |
| Temperature | 25 °C | Room temperature condition is sufficient for the reaction to proceed effectively. | nih.gov |
| Reaction Time | 12 hours | Allows for the complete benzylation of the lactone. | nih.gov |
| Purification | Silica gel chromatography, Crystallization | Necessary to isolate the pure product from by-products and unreacted reagents. | nih.gov |
| Yield | 34% | Yield for this specific step after purification. | nih.gov |
Further derivatization reactions of this compound and its intermediates have also been optimized to maximize yields. These transformations are crucial for building more complex molecules from this chiral precursor.
Table 2: Examples of Derivatization Reactions of this compound and Yields
| Starting Material | Derivative Product | Reagents / Conditions | Yield | Source |
| This compound | 4-Phospho-D-erythronate | 5-step synthesis including benzylation, lactone opening, esterification, phosphorylation, and deprotection. | 22% (overall) | nih.gov |
| This compound | 2,3-O-Isopropylidene-D-erythronolactone | Acetonide formation. | 78% | nih.gov |
| 2,3-O-Isopropylidene-D-erythronolactone | 4-azido-4-deoxy-2,3-O-isopropylidene-D-erythronate | Sodium azide (B81097) (NaN₃). | 54% | nih.gov |
| This compound | 2-O-Benzyl-D-erythritol | Reduction with Lithium aluminium hydride (LiAlH₄). | Not specified | niscpr.res.in |
| This compound | Methyl 4-bromo-2,3-dihydroxybutanoate | Hydrobromic acid in methanol. | Not specified | niscpr.res.in |
These findings illustrate that achieving high yields and purity in the derivatization of this compound is a multifaceted challenge. It requires a systematic approach to the optimization of each reaction parameter, from temperature and solvent choice to reaction time and reagent concentration. The use of protecting groups, such as in the formation of 2,3-O-Isopropylidene-D-erythronolactone, is also a key strategy to enhance stability and direct reactivity in subsequent synthetic steps. benchchem.com
D Erythronolactone As a Chiral Synthon in Complex Molecule Synthesis
Applications in Natural Product Total Synthesis
The fixed stereochemistry of D-Erythronolactone provides a strategic advantage in the total synthesis of natural products, where precise control of stereocenters is paramount. Its compact, functionalized structure allows for efficient incorporation into larger, more complex molecular architectures.
Annonaceous acetogenins (B1209576) are a class of natural products known for their significant cytotoxic activities. nih.gov Muricatacin (B138324) is a simple mono-tetrahydrofuranic γ-lactone acetogenin (B2873293) that has been the target of numerous synthetic efforts due to its biological profile and as a stepping stone for the synthesis of more complex acetogenins. nih.govresearchgate.net
This compound has been explored as a chiral precursor in the synthesis of acetogenins. Synthetic strategies often rely on the use of chiral pool starting materials to establish the stereochemistry of the final product. While many syntheses of muricatacin have been reported from various precursors like D-glucono-δ-lactone and D-xylose, the fundamental chiral γ-lactone core is a key structural motif. researchgate.netresearchgate.net For instance, a concise synthesis of (4R,5R)-(−)-muricatacin has been achieved from D-glucono-δ-lactone, which shares structural similarities with this compound. researchgate.net The synthesis of (+)-muricatacin has also been approached using D-ribose, highlighting the utility of chiral carbohydrate-derived lactones in acetogenin synthesis. researchgate.net The general approach involves the elaboration of the lactone, introducing the long alkyl side chain characteristic of acetogenins while retaining the stereochemical integrity of the original chiral synthon. The synthesis of analogues, such as dihydroxy-cohinbin A, has also utilized (+)-muricatacin as a starting material, demonstrating the importance of accessing these fundamental acetogenin structures. nih.gov
| Starting Material | Target Molecule | Key Features of Synthesis |
|---|---|---|
| D-glucono-δ-lactone | (4R,5R)-(−)-muricatacin | A concise seven-step synthesis involving a one-pot conversion to a γ-vinyl-γ-lactone. researchgate.net |
| D-xylose | Formal synthesis of (+)- and (−)-muricatacins | Utilizes the latent plane of symmetry in the starting material. researchgate.net |
| (+)-muricatacin | Dihydroxy-cohinbin A | Demonstrates the use of simpler acetogenins as building blocks for more complex analogues. nih.gov |
Spirotetronates are a class of polyketide natural products characterized by a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring, often embedded within a macrocyclic structure. acs.org These compounds exhibit a range of biological activities, including antibacterial and anticancer properties. acs.org The synthesis of the spirotetronate core is a significant chemical challenge, and various strategies, most notably the Diels-Alder reaction, have been employed to construct this complex motif. acs.orgacademie-sciences.fr
A review of the available scientific literature did not yield specific examples of this compound being directly utilized as a starting material for the synthesis of spirotetronates. The common synthetic routes described in the literature for spirotetronates, such as abyssomicin C and tetronolide, typically involve the construction of the spirocyclic system through cycloaddition reactions or Dieckmann condensation of precursors that are not directly derived from this compound. acs.orgacademie-sciences.fr
Biomimetic synthesis is a strategic approach in organic synthesis that aims to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. nih.gov This can lead to more efficient and elegant syntheses of complex molecules. The use of chiral synthons like this compound can be viewed as a form of biosynthetic pathway mimicry, as it introduces a pre-defined stereochemical element, much like an enzyme would in a biological system.
The synthesis of natural products such as the hyperolactones has been achieved through biomimetic pathways involving key steps like asymmetric allylic alkylation and biomimetic lactonization. nih.gov While not directly starting from this compound, these syntheses underscore the power of emulating nature's strategies. Similarly, the synthesis of other complex natural products like (-)-pycnanthuquinone C and (+)-intricarene has been guided by biomimetic considerations, often involving key cycloaddition reactions. nyu.eduresearchgate.net The enantioselective synthesis of muricatacin and other acetogenins from chiral precursors like this compound or its close relatives can be considered a biomimetic approach in that it uses a building block from the "chiral pool" to dictate the stereochemical outcome of the final product, a common strategy in the biosynthesis of polyketides.
Role in Active Pharmaceutical Ingredient (API) and Bioactive Compound Synthesis
Beyond the total synthesis of natural products, this compound serves as a precursor for the synthesis of smaller, yet biologically significant molecules, including key intermediates in metabolic pathways.
4-Phospho-D-erythronate is a crucial intermediate in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria. nih.govnih.gov The study of the enzymes involved in this pathway, such as 4-phospho-D-erythronate dehydrogenase (PdxB), has been hindered by the limited availability of 4-phospho-D-erythronate. nih.gov
| Step | Reaction | Key Reagents | Yield |
|---|---|---|---|
| 1 | Protection of hydroxyl groups | Benzyl (B1604629) bromide, Silver(I) oxide | 34% (recrystallized) |
| 2 | Lactone reduction | Diisobutylaluminium hydride (DIBAL-H) | Not specified |
| 3 | Formation of dibenzyl phosphate (B84403) | Dibenzylphosphoramidite, tert-butyl peroxide | 76% |
| 4 | Deprotection | Hydrogenation over Palladium on carbon (Pd/C) | Not specified |
| Overall | This compound to 4-Phospho-D-Erythronate | - | 22% |
Based on data from Novikov et al. (2011) nih.gov
D-Erythrulose is a tetrose ketose sugar used in some self-tanning cosmetics. wikipedia.orgbionity.com It is naturally found in red raspberries and can be produced through the fermentation of the bacterium Gluconobacter. wikipedia.orgbionity.com
D-Tagatose is a low-calorie hexose (B10828440) sweetener that is an epimer of D-fructose. mdpi.comtandfonline.com The industrial production of D-tagatose is primarily achieved through the isomerization of D-galactose, which is obtained from the hydrolysis of lactose. mdpi.comtandfonline.com Enzymatic methods using L-arabinose isomerase are also widely employed for this conversion. mdpi.com
A review of the scientific literature did not provide evidence for established synthetic pathways that utilize this compound as a direct precursor for the synthesis of either D-Erythrulose or D-Tagatose. The described production methods for these sugars rely on fermentation or enzymatic and chemical conversions of other sugar precursors. wikipedia.orgmdpi.com
Contribution to the Synthesis of Diverse Chiral Pharmaceuticals (e.g., Nelfinavir, Atorvastatin)
The inherent chirality of synthons like this compound is pivotal in constructing enantiomerically pure pharmaceuticals, where often only one enantiomer provides the therapeutic effect.
Atorvastatin (B1662188): Atorvastatin, a leading statin drug for lowering cholesterol, is defined by its chiral 3,5-dihydroxyheptanoic acid side chain. nih.gov The synthesis of this specific side chain in its correct stereochemical form is the primary challenge in manufacturing the drug. nih.gov Modern and efficient routes to this key structural component often employ biocatalysis. nih.govnih.gov
One highly effective method involves a one-pot tandem aldol (B89426) reaction catalyzed by the enzyme deoxyribose-5-phosphate aldolase (B8822740) (DERA). nih.gov This process assembles the chiral side chain from simple achiral starting materials, creating a lactone intermediate with two correctly configured stereocenters. nih.gov This enzymatic approach achieves exceptional stereoselectivity, with reported enantiomeric excess greater than 99.9% and diastereomeric excess of 96.6%. nih.gov The resulting lactone is a crucial building block that is further elaborated to form the final Atorvastatin side chain. nih.gov This biocatalytic production of a chiral lactone mirrors the utility of using a chiral pool molecule like this compound.
Furthermore, research into new therapeutics has involved creating hybrid molecules that combine the statin side-chain motif with other pharmacophores. For instance, atorvastatin derivatives have been synthesized and tested for antiplasmodial and trypanocidal activities. mdpi.com
Table 1: Key Steps in Biocatalytic Synthesis of Atorvastatin Side-Chain Intermediate
| Step | Reaction Type | Key Reactants | Catalyst | Key Product | Stereoselectivity |
| 1 | Tandem Aldol Reaction | Acetaldehyde, Chloroacetaldehyde | DERA Enzyme | (3R,5S)-6-chloro-3,5-dihydroxyhexanal | >99.9% ee, 96.6% de |
| 2 | Oxidation & Lactonization | (3R,5S)-6-chloro-3,5-dihydroxyhexanal | Chemical Oxidant | Chiral lactone intermediate | Maintained |
| 3 | Further Elaboration | Chiral lactone intermediate | Various reagents | Protected Atorvastatin side chain | Maintained |
Data sourced from PNAS article on aldolase-catalyzed synthesis. nih.gov
Design and Synthesis of Trypanocidal Prodrugs and Analogues
The search for new treatments for neglected diseases like American trypanosomiasis (Chagas disease) has led to innovative drug design strategies, including the creation of hybrid molecules. mdpi.com This approach combines known pharmacophoric moieties to develop new drugs that may act on multiple targets or have improved properties. mdpi.com
Researchers have explored the potential of statin-derived structures in antiparasitic drug design. Hybrid compounds have been synthesized by linking the chiral side-chain moiety of statins, which is structurally analogous to this compound, with α,α-difluorophenylacetamides. mdpi.com These novel derivatives were then evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.
The findings indicated that certain halogenated derivatives exhibited promising trypanocidal effects. mdpi.com Specifically, chlorinated and brominated versions of the hybrid molecules showed activity against both the intracellular and bloodstream forms of the parasite. mdpi.com This line of research demonstrates a creative application of chiral, lactone-like structures in the design of potential new therapies for devastating parasitic infections.
Table 2: Trypanocidal Activity of Statin-Derived Hybrid Compounds
| Compound ID | Halogen Substitution | Target Parasite Strain | Activity Noted |
| 13c | Chlorine | T. cruzi (Tulahuen & Y strains) | Active against intracellular and bloodstream forms |
| 13d | Bromine | T. cruzi (Tulahuen & Y strains) | Active against intracellular and bloodstream forms |
Data based on findings from the study on hybrid α,α-difluorophenylacetamide-statin derivatives. mdpi.com
Chiral Auxiliary and Building Block Roles in Asymmetric Synthesis
In the field of asymmetric synthesis, chemists employ various strategies to control the stereochemical outcome of a reaction. This compound is an exemplar of a molecule that can serve in two fundamental capacities: as a chiral building block and as a chiral auxiliary. wikipedia.orgepfl.ch
Chiral Building Block: A chiral building block is an enantiomerically pure compound that is incorporated as a permanent part of the final target molecule. Its inherent stereochemistry is transferred directly to the product. Molecules like this compound, sourced from the "chiral pool" of naturally occurring substances, are used as starting materials for the synthesis of more complex structures, such as the side chains of statins or other natural products. nih.gov
Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate. wikipedia.orgepfl.ch This process creates a diastereomeric intermediate, which then reacts in a way that favors the formation of one specific stereoisomer. The auxiliary creates a chiral environment that sterically or electronically directs the approach of incoming reagents to one face of the molecule. wikipedia.orgnumberanalytics.com After the key stereocenter-forming reaction is complete, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This strategy is widely used in reactions such as stereoselective aldol reactions, alkylations, and cycloadditions. numberanalytics.comwiley-vch.de
The utility of this compound lies in its defined stereochemistry and functional groups (lactone and hydroxyls) that allow it to be either permanently integrated into a new molecule or temporarily attached to guide a reaction's stereochemical path.
Table 3: Comparison of Chiral Synthon Roles
| Feature | Chiral Auxiliary | Chiral Building Block |
| Function | Temporarily directs the stereochemical outcome of a reaction. | Permanently incorporated into the final molecular structure. |
| Fate in Synthesis | Removed after the key stereoselective step and can be recycled. | Remains as part of the product's core structure. |
| Source of Chirality | Introduces a temporary chiral influence on an achiral substrate. | Provides a pre-existing, defined stereocenter from the start. |
| Example Application | Evans oxazolidinones used to direct aldol reactions. wikipedia.orgwiley-vch.de | Using a chiral lactone to synthesize the side chain of Atorvastatin. nih.gov |
Biochemical Significance and Metabolic Pathway Involvement of D Erythronolactone
Enzymatic Transformations and Biocatalysis Studies
The enzymatic processing of D-Erythronolactone is a key aspect of its biochemical role, particularly its interaction with hydrolases.
This compound is recognized as a substrate for certain enzymes within the lactonase family. nih.gov Lactonases are a class of hydrolases that catalyze the hydrolysis of lactones to their corresponding hydroxy acids. Research has demonstrated that this compound can be effectively hydrolyzed by these enzymes. nih.gov For instance, a study involving the bacterium Burkholderia multivorans identified a lactonase with high catalytic activity towards several lactones, including this compound. nih.gov This enzymatic hydrolysis is a critical reaction, breaking the cyclic ester bond of the lactone to form an open-chain erythonic acid. The specificity of lactonases can vary significantly, with some exhibiting broad substrate tolerance while others are highly specific to the ring size and stereochemistry of the lactone. nih.gov The ability of certain lactonases to act on this compound highlights its potential role in microbial metabolic pathways where such enzymes are active.
Table 1: Enzymatic Hydrolysis of this compound
| Enzyme Family | Specific Enzyme Source (Example) | Substrate | Product | Significance in Biocatalysis |
| Lactonases | Burkholderia multivorans | This compound | D-Erythonic acid | Potential for use in synthetic organic chemistry and biotechnological applications. nih.gov |
While direct, extensive studies detailing the complete catabolism of this compound as a primary carbon source are not widely documented, its connection to central carbon metabolism is evident through its conversion to key metabolic intermediates. Bacteria capable of utilizing various carbon sources often employ specific pathways to channel these compounds into central metabolic routes like glycolysis or the pentose (B10789219) phosphate (B84403) pathway. nih.govjmb.or.kr this compound's role is primarily understood in the context of its conversion to 4-phospho-D-erythronate, a compound that directly enters a bacterial metabolic pathway. researchgate.net This conversion effectively links this compound to the broader network of carbon and energy metabolism within the cell. The optimization of central carbon metabolism is a key area of metabolic engineering, where the introduction or modification of pathways for utilizing alternative carbon sources is a common strategy. scielo.org.mx
A significant biochemical role of this compound is its function as a precursor in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria. researchgate.netnih.gov this compound can be chemically converted in a multi-step synthesis to 4-phospho-D-erythronate. researchgate.net This intermediate, 4-phospho-D-erythronate, is a substrate for the enzyme 4-phospho-D-erythronate dehydrogenase, commonly known as PdxB, in organisms like Escherichia coli. researchgate.net PdxB catalyzes the oxidation of 4-phospho-D-erythronate, a crucial step in the DXP-dependent pathway of PLP biosynthesis. researchgate.netnih.gov
In other bacteria, such as Sinorhizobium meliloti, a non-homologous flavoenzyme called PdxR catalyzes a similar oxidation reaction. researchgate.net The availability of synthetic 4-phospho-D-erythronate, derived from this compound, has been instrumental in studying the mechanisms of these enzymes. researchgate.net Therefore, this compound is biochemically linked to the activity of PdxB and the broader regulatory network of vitamin B6 biosynthesis, which can be controlled by transcription factors like PdxR that sense the levels of B6 vitamers. nih.gov
Table 2: this compound in the Context of Pyridoxal 5'-Phosphate (PLP) Biosynthesis
| Precursor | Intermediate | Enzyme (Example) | Organism (Example) | Pathway |
| This compound | 4-Phospho-D-erythronate | PdxB (4-phospho-D-erythronate dehydrogenase) | Escherichia coli | DXP-dependent PLP biosynthesis |
| This compound | 4-Phospho-D-erythronate | PdxR | Sinorhizobium meliloti | PLP biosynthesis |
Exploration of this compound Metabolites in Biological Systems
The exploration of this compound metabolites in biological systems primarily revolves around its hydrolysis and subsequent enzymatic conversions. In aqueous environments, particularly under basic conditions, the lactone ring of this compound can be hydrolyzed to form D-erythronic acid. academiapublishing.org In biological systems, this hydrolysis is likely catalyzed by lactonases. nih.gov
Once formed, D-erythronic acid can be phosphorylated to yield 4-phospho-D-erythronate, which, as previously mentioned, is an intermediate in the PLP biosynthesis pathway in certain bacteria. researchgate.netnih.gov Consequently, the downstream metabolites would be those of the vitamin B6 synthesis pathway. The identification of metabolic degradation products in biological systems is a complex process often requiring advanced analytical techniques such as liquid chromatography coupled with mass spectrometry to separate and identify novel compounds formed during metabolic processes. The in vivo metabolic fate of a compound can be traced using isotopically labeled precursors, allowing for the tracking of the atoms through various metabolic pathways.
In Vitro and In Vivo Biological Activity Investigations (Mechanism-Oriented)
Investigations into the biological activities of this compound have included assessments of its potential as an antimicrobial agent.
While specific, in-depth studies on the antimicrobial and antifungal mechanisms of this compound are limited, research on related lactones provides a basis for hypothesized mechanisms of action. The antifungal activity of various natural and synthetic compounds often involves the disruption of the fungal cell wall or cell membrane. nih.gov
One potential mechanism is the inhibition of enzymes crucial for fungal cell wall synthesis or maintenance. nih.gov For instance, some antifungal agents target enzymes like β-(1,3)-glucan synthase, leading to a compromised cell wall and osmotic instability. nih.govacademiapublishing.org Another common mechanism is the disruption of the fungal cell membrane's integrity. This can occur through interaction with membrane components like ergosterol, leading to pore formation, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death. scielo.org.mx Given that this compound is a lactone, it is plausible that its antifungal activity, if significant, could involve similar mechanisms of cell wall or membrane disruption, as has been observed for other δ-lactones. nih.gov However, without direct experimental evidence, these remain as potential areas for future investigation.
Cellular and Molecular Pathways of Antioxidant Effects through Metabolites
This compound and its derivatives exhibit antioxidant properties, contributing to cellular protection against oxidative stress. glycodepot.com The antioxidant capacity of lactones and their metabolites is often linked to their ability to modulate key signaling pathways involved in the cellular stress response.
The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Under conditions of oxidative stress, Nrf2 is activated and binds to the antioxidant response element (ARE) in the promoter regions of antioxidant enzyme genes, leading to their expression. mdpi.com While direct evidence linking this compound to the Nrf2 pathway is still emerging, the known antioxidant activity of lactones suggests this as a probable mechanism. glycodepot.commdpi.com
Furthermore, the biotransformation of related compounds by microorganisms can lead to the production of metabolites with enhanced antioxidant activity. nih.gov For instance, the fermentation of epigallocatechin gallate (EGCG) by Eurotium cristatum results in metabolites with significantly increased total phenolic and flavonoid content, which in turn boosts antioxidant capacity. nih.gov This suggests that the metabolism of this compound in biological systems could similarly yield metabolites with potent free-radical scavenging capabilities.
| Antioxidant Mechanism | Description | Potential Mediators |
| Free Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species (ROS). | Phenolic and flavonoid metabolites. nih.gov |
| Enzyme Regulation | Inhibition of pro-oxidant enzymes like lipoxygenase and cyclooxygenase. mdpi.com | This compound and its derivatives. |
| Nrf2 Pathway Activation | Upregulation of endogenous antioxidant enzymes. | Nrf2, Antioxidant Response Element (ARE). mdpi.com |
| Metal Chelation | Binding of transition metals like iron to prevent Fenton reaction-mediated ROS generation. mdpi.com | This compound. |
Studies on Collagen Production Modulation Mechanisms
Research indicates that this compound can stimulate the production of collagen, a critical protein for wound healing, tissue repair, and maintaining skin structure. glycodepot.com Oxidative stress is a known factor in skin aging, leading to a decrease in collagen synthesis and the downregulation of collagen genes, such as COL I and COL III. nih.govresearchgate.net
The protective effects of antioxidants on collagen metabolism are well-documented. For example, tocotrienol-rich fraction (TRF), a potent antioxidant, has been shown to protect human skin fibroblasts from hydrogen peroxide (H₂O₂)-induced oxidative stress. researchgate.net Pre-treatment with TRF led to an increase in total collagen synthesis and the upregulation of COL I and COL III genes. researchgate.net This suggests that the antioxidant properties of this compound could similarly counteract the negative effects of oxidative stress on collagen production, thereby helping to maintain the integrity of the extracellular matrix. glycodepot.com
The process of collagen synthesis is complex, involving multiple steps from the translation of pre-procollagen to the cross-linking of tropocollagen to form mature collagen fibrils. youtube.com Antioxidants like Vitamin C are essential for the hydroxylation of proline and lysine (B10760008) residues, a critical post-translational modification in collagen synthesis. youtube.com By mitigating oxidative stress, this compound may help preserve the function of fibroblasts and the necessary enzymatic activities for robust collagen production.
| Study Focus | Model | Key Findings | Implication for this compound |
| Oxidative Stress and Collagen | Human Skin Fibroblasts | H₂O₂-induced stress decreased collagen synthesis and downregulated COL I & COL III genes. researchgate.net | This compound's antioxidant activity may prevent this decline. glycodepot.com |
| Antioxidant Pre-treatment | Human Skin Fibroblasts | Pre-treatment with tocotrienol-rich fraction protected against oxidative stress, increasing collagen synthesis and upregulating COL I & COL III. researchgate.net | Suggests a protective and modulatory role for antioxidants like this compound on collagen production. |
| Collagen Peptide Supplementation | Cultured Human Dermal Fibroblasts | Treatment with collagen peptides increased collagen synthesis and the expression of genes for collagen, elastin, and versican. nih.gov | Highlights the potential for compounds that influence fibroblast activity to enhance the extracellular matrix. |
Investigations into Anti-inflammatory and Antitumor Mechanisms
Lactones as a chemical class, including this compound, have demonstrated significant potential as anti-inflammatory and antitumor agents. nih.govmdpi.com Their mechanisms of action often involve the modulation of key signaling pathways that regulate inflammation and cell proliferation. nih.govnih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory pathways like the nuclear factor-κB (NF-κB) pathway. nih.gov For example, the macrolide erythromycin (B1671065) has been shown to inhibit TNF-α-mediated activation of NF-κB in human bronchial epithelial cells. nih.gov Plant-derived compounds, including various lactones, can also modulate the PI3K/AKT signaling pathway in macrophages, which plays a pivotal role in regulating inflammation. nih.gov Some compounds exert their effects by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can inhibit the production of pro-inflammatory cytokines. nih.gov
Antitumor Mechanisms: The antitumor activity of lactones is a subject of extensive research. nih.gov These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest. nih.gov Some natural compounds have been found to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like caspase-3 and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, certain compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation. nih.gov The investigation into novel thiopyrano[2,3-d]thiazole derivatives, which can be synthesized from precursors like juglone (B1673114) (a 1,4-naphthoquinone), has shown potent anticancer activity against various cell lines, including gastric cancer. mdpi.com Given that this compound is a potential therapeutic agent for cancer, it is plausible that it operates through similar mechanisms, such as inducing apoptosis or modulating inflammatory responses within the tumor microenvironment. glycodepot.com
| Mechanism | Cellular Target/Pathway | Observed Effects of Related Compounds |
| Anti-inflammatory | NF-κB Pathway | Inhibition of NF-κB activation, reducing pro-inflammatory cytokine production. nih.gov |
| PI3K/AKT Pathway | Modulation of macrophage activation and polarization. nih.gov | |
| PPARγ | Inhibition of IL-12 production and suppression of COX-2 expression. nih.gov | |
| Antitumor | Apoptosis Induction | Upregulation of caspases (e.g., caspase 3/7), modulation of p53 and Bcl-2 family proteins. nih.govmdpi.complos.org |
| Cell Cycle Arrest | Halting of cell proliferation at G1 or G2/M phases. nih.gov | |
| Anti-angiogenesis | Inhibition of the growth of blood capillaries. plos.org |
Advanced Analytical Methodologies for D Erythronolactone Characterization in Research
Chromatographic Separation and Quantification Techniques
Chromatography is a fundamental technique for the separation and quantification of D-Erythronolactone from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. semanticscholar.org The separation is based on the differential partitioning of the analyte between the two phases.
Given that this compound is a chiral molecule, the separation of its enantiomers is often crucial, particularly in pharmaceutical and biological research. phenomenex.comyoutube.com Chiral HPLC is the preferred method for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. phenomenex.com An alternative, though less common, approach is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.comnih.gov
The development of a robust HPLC method involves the careful optimization of several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength. researchgate.net For compounds like this compound, which may lack a strong chromophore, UV detection at lower wavelengths (around 205-210 nm) is often employed. nih.gov The use of a photodiode array (PDA) detector can provide additional spectral information to confirm the identity and purity of the analyte peak. researchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions | Purpose |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. Buffers may be added to control pH. | To elute the compound from the column. |
| Flow Rate | 1.0 mL/min | To control the speed of the mobile phase and the retention time of the analyte. |
| Detection | UV at 210 nm or Refractive Index (RI) Detector | Quantification and detection of the analyte as it elutes. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the HPLC system. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |
This table presents a generalized set of starting conditions for HPLC analysis of this compound. Method optimization is essential for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, offering high sensitivity and specificity. This method is particularly useful for the identification and quantification of the compound in complex matrices. However, due to the polar nature and low volatility of this compound, derivatization is typically required before GC-MS analysis.
The primary purpose of derivatization is to convert the polar hydroxyl groups of this compound into less polar, more volatile derivatives. A common derivatization technique is silylation, which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers. These derivatives are more amenable to separation by gas chromatography.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint" for this compound, allowing for its unambiguous identification.
Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Typical Conditions | Purpose |
| Derivatization Agent | BSTFA with 1% TMCS or MSTFA | To increase volatility and thermal stability. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | Separation of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | To carry the sample through the column. |
| Oven Temperature Program | Initial temp. ~70°C, ramped to ~250-300°C | To facilitate the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | To fragment the molecule for mass analysis. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |
| Scan Range | 50-500 m/z | To detect the characteristic fragments of the derivatized analyte. |
This table provides a representative set of conditions for the GC-MS analysis of derivatized this compound. Specific parameters may vary depending on the instrumentation and the nature of the sample matrix.
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the most commonly used NMR experiments.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is characteristic of its functional group and electronic environment.
Together, ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| C1 | - | ~175 | - |
| C2 | ~4.5 | ~75 | Doublet |
| C3 | ~4.2 | ~70 | Multiplet |
| C4 | ~4.0 (a), ~4.3 (b) | ~65 | Multiplet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Multiplicity in ¹H NMR is determined by the number of neighboring protons.
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the amount of light absorbed versus the frequency, and the absorption bands are characteristic of the functional groups present.
For this compound, the IR spectrum will show characteristic absorption bands for the lactone carbonyl group (C=O) and the hydroxyl groups (-OH). The presence of a strong absorption band in the region of 1750-1780 cm⁻¹ is indicative of the five-membered ring lactone carbonyl. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups and is due to hydrogen bonding.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |
| C=O stretch (lactone) | 1750-1780 | Strong |
| C-O stretch | 1000-1300 | Strong |
| C-H stretch | 2850-3000 | Medium |
This table highlights the key IR absorption frequencies that are useful for the identification of this compound.
Mass Spectrometry-Based Metabolomics for Comprehensive Analysis
Mass spectrometry-based metabolomics has emerged as a powerful tool for the comprehensive analysis of small molecules, including this compound, in biological systems. This approach allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites in a single sample, providing a snapshot of the metabolic state of an organism.
In a typical metabolomics workflow, metabolites are extracted from a biological sample (e.g., plasma, urine, tissue) and then analyzed by a high-resolution mass spectrometer, often coupled to a chromatographic separation technique such as HPLC or GC. The resulting data consists of a list of mass-to-charge ratios (m/z) and their corresponding intensities. By comparing the m/z values to a database of known metabolites, it is possible to identify this compound and other related compounds in the sample.
The accurate mass measurement provided by high-resolution mass spectrometry is crucial for the confident identification of this compound, as it allows for the determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that provide additional structural information, further confirming the identity of the compound.
Metabolomics studies can provide valuable insights into the biochemical pathways in which this compound is involved and how its levels are altered in response to various physiological or pathological conditions. This comprehensive approach is essential for understanding the broader biological significance of this compound.
Derivatization Strategies for Enhanced MS Sensitivity and Selectivity
Chemical derivatization is a technique used in chromatographic analysis to modify an analyte's structure, thereby improving its separation, sensitivity, and selectivity. nih.gov For molecules like this compound, which may exhibit low ionization efficiency in mass spectrometry, derivatization can significantly enhance MS detectability. ddtjournal.comnih.gov The primary goals of derivatizing this compound are to improve its ionization efficiency, which is critical for low-abundance metabolites, and to enhance the selectivity of the analysis. nih.govdntb.gov.ua
The strategy involves reacting the hydroxyl functional groups of the this compound molecule with a reagent to attach a tag that is more readily ionized or possesses better chromatographic properties. scripps.edu This modification can lead to signal enhancements ranging from 3- to over 295-fold, depending on the analyte and reagent combination. nih.gov
Several types of reagents are employed to target hydroxyl groups, which are present on the this compound structure.
Acylating and Sulfonylating Reagents: Reagents such as dansyl chloride are frequently used to react with hydroxyl groups. ddtjournal.com Dansyl chloride introduces a dimethylamino group, which serves as a readily ionizable moiety, significantly improving detection sensitivity in ESI-MS. ddtjournal.com Acetylation, as used in the analysis of the stereoisomer L-threonate, is another effective strategy that improves chromatographic behavior under reversed-phase conditions. nih.gov
Reagents for Permanent Charge: For analytes that are difficult to ionize, derivatization can introduce a permanent charge. Girard's reagent P, a positively charged hydrazine, reacts with ketones but can be adapted for other functional groups. upenn.edu This approach creates a permanently cationic derivative, which eliminates ionization variability and can enhance the signal by one to two orders of magnitude. upenn.edu
Silylation Reagents: While more commonly associated with gas chromatography, silylation reagents can also be used for LC-MS to improve the volatility and thermal stability of analytes, though their primary use is to block polar functional groups.
The selection of a derivatization reagent depends on the specific analytical goals, the matrix in which this compound is being measured, and the instrumentation available. The reaction should ideally be rapid, quantitative, and produce a stable derivative that yields a specific and intense product ion upon collision-induced dissociation (CID) for selective detection using Multiple Reaction Monitoring (MRM). ddtjournal.com
| Derivatization Reagent Class | Target Functional Group | Example Reagent | Principle of Enhancement | Reference |
|---|---|---|---|---|
| Sulfonyl Chlorides | Hydroxyl (-OH) | Dansyl Chloride | Introduces a highly ionizable tertiary amine group, improving ESI efficiency. | ddtjournal.com |
| Acid Anhydrides | Hydroxyl (-OH) | Acetic Anhydride (B1165640) | Acetylation increases hydrophobicity, improving reversed-phase chromatographic retention and peak shape. | nih.gov |
| Hydrazines | Carbonyl (C=O) (after oxidation of -OH) | Girard's Reagent P | Introduces a permanent positive charge (quaternary ammonium), ensuring strong and consistent ionization. | nih.govupenn.edu |
| Pyridinium Sulfonates | Hydroxyl (-OH) | 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Adds a pyridinium group that is readily detected in positive ion mode MS. | nih.gov |
Quantitative Analysis of this compound and its Metabolites in Complex Biological Matrices
The quantitative analysis of this compound and its metabolites in biological matrices such as plasma, serum, or urine is essential for understanding its biological role. nih.govnih.gov These matrices are complex, containing a multitude of endogenous compounds that can interfere with the analysis. cstti.com Therefore, a highly selective and sensitive analytical method, typically LC-MS/MS, is required for accurate quantification. nih.govnih.gov
The process begins with sample preparation, a critical step to remove interferences and concentrate the analyte. nih.gov Common techniques include:
Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile or methanol is added to the sample (e.g., plasma) to denature and precipitate proteins. The supernatant containing this compound is then collected for analysis. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent. This is effective for cleaning up complex samples and concentrating the analyte. nih.gov
Following extraction, the sample is analyzed by LC-MS/MS. This technique provides high selectivity through the combination of chromatographic separation and mass spectrometric detection. ddtjournal.com For quantification, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. ddtjournal.com In MRM, a specific precursor ion of the derivatized or underivatized this compound is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing background noise and enhancing sensitivity. ddtjournal.com
A key challenge in analyzing this compound is its potential co-elution with stereoisomers, such as L-threonate. A robust chromatographic method is essential to ensure their baseline separation. For instance, a method developed for L-threonate achieved separation from D-erythronate using reversed-phase chromatography after acetylation of the samples. nih.gov The use of a stable isotope-labeled internal standard is also crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. cstti.com
Method Validation and Quality Control in this compound Research
Method validation is the process of providing objective evidence that a particular analytical method is suitable for its intended purpose. nih.gov For the quantification of this compound in research, validation ensures that the data generated are reliable, reproducible, and accurate. researchgate.net Quality control involves the routine monitoring of the analytical process to ensure its continued performance within established limits. nih.gov
A typical validation for a bioanalytical method for this compound would assess the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net This is demonstrated by analyzing multiple blank matrix samples from different sources to check for interferences at the retention time of this compound. cstti.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. researchgate.net These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov Generally, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) for precision should not exceed 15%. nih.gov
Calibration Curve and Linearity: A calibration curve is generated by plotting the instrument response against known concentrations of the analyte. The linearity of this curve establishes the concentration range over which the assay is accurate and precise. mdpi.com The regression coefficient (r²) is expected to be ≥ 0.99. mdpi.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within ±20%) and precision (e.g., %CV < 20%). nih.govmdpi.com
Stability: The stability of this compound is evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures (e.g., -80°C). nih.gov This ensures that the analyte concentration does not change from sample collection to analysis. nih.gov
Quality Control (QC) is maintained during routine analysis by including QC samples at different concentrations with each batch of study samples. The results of these QC samples must fall within predetermined limits for the data from the entire batch to be considered valid. nih.gov This practice ensures the ongoing reliability of the analytical method. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods | Reference |
|---|---|---|---|
| Selectivity | Ability to measure the analyte without interference from other matrix components. | No significant interfering peaks at the analyte's retention time in blank samples. | cstti.comresearchgate.net |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of the nominal concentration (±20% at LLOQ). | nih.gov |
| Precision | Reproducibility of repeated measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | nih.gov |
| Linearity | The range over which the method is directly proportional to concentration. | Correlation coefficient (r²) ≥ 0.99. | mdpi.com |
| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with accuracy within ±20% and precision ≤ 20%. | nih.gov |
| Stability | Chemical stability of the analyte in the given matrix under specific conditions. | Analyte concentration remains within ±15% of the initial concentration under tested conditions. | nih.govnih.gov |
Translational Research Applications and Biotechnological Implications
Exploiting D-Erythronolactone in Drug Discovery and Development Research
This compound serves as a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. chemimpex.com Its specific stereochemical configuration makes it an important intermediate for creating complex bioactive molecules with precise three-dimensional structures. chemimpex.com This characteristic is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its stereochemistry.
The compound is utilized in the synthesis of a variety of pharmaceutical agents. Research has focused on its application as an intermediate in developing drugs that target metabolic disorders. chemimpex.com Furthermore, its structural properties are valuable for designing new therapeutic agents aimed at specific metabolic pathways. chemimpex.com A derivative, (-)-2,3-O-Isopropylidene-D-erythronolactone, is also a key intermediate in the synthesis of carbohydrate derivatives, which are essential for developing glycosylated compounds and other pharmaceuticals. chemimpex.com The ability to use this compound to produce different stereoisomers enhances its utility in asymmetric synthesis, a critical process in modern drug discovery.
Contributions to Biochemical Pathway Elucidation and Enzyme Mechanism Studies
This compound and its derivatives are utilized in biochemical research to investigate carbohydrate metabolism and enzyme activity. chemimpex.comchemimpex.com These studies help researchers to better understand complex cellular processes and the mechanisms underlying various diseases. chemimpex.com
A significant application is its role as a precursor in the synthesis of 4-phospho-D-erythronate. This compound is a key intermediate in the bacterial biosynthesis of pyridoxal (B1214274) 5'-phosphate, an essential cofactor for numerous enzymatic reactions. The synthesis of 4-phospho-D-erythronate from this compound demonstrates the latter's utility in creating biologically significant molecules for research. By providing access to such intermediates, this compound facilitates the detailed study of enzyme mechanisms and metabolic pathways, such as those involved in vitamin B6 biosynthesis. The general study of enzyme mechanisms often involves visualizing conformational changes as substrates bind, leading to a catalytically favorable configuration for the reaction to proceed. nih.govresearchgate.net
Integration into Bioprocess Engineering and Green Chemistry Methodologies
The synthesis of this compound is a case study for applying green chemistry and engineering principles to pharmaceutical manufacturing. acs.orgresearchgate.net These principles aim to make chemical processes more environmentally friendly by improving energy efficiency, using renewable resources, preventing pollution, and increasing operational safety. acs.orgnih.gov
A cradle-to-gate life cycle assessment (LCA) has been conducted to compare the environmental performance of batch processing (BP) versus continuous processing (CP) for the synthesis of 4-d-Erythronolactone (4-DEL) at a pilot plant scale. acs.orgresearchgate.net The assessment boundary included raw material extraction, transport, synthesis, equipment cleaning, plant utilities, and waste management. acs.orgresearchgate.net
The analysis, based on a theoretical production of 49.6 kg of 4-DEL over five days, revealed that continuous processing has a significantly lower environmental burden than batch processing. acs.orgresearchgate.net This is primarily due to reduced equipment cleaning requirements and a smaller plant footprint in the continuous process. acs.orgresearchgate.net The results highlight the potential of continuous manufacturing to reduce solvent use and production costs while improving production quality. acs.orgresearchgate.net
Table 1: Environmental Impact Reduction of Continuous vs. Batch Processing for 4-DEL Synthesis
| Environmental Impact Category | Percentage Reduction with Continuous Process |
|---|---|
| Global Warming Potential | -57.5% |
| Water Depletion Index | -41.7% |
| Human Toxicity | -9.37% |
| Cumulative Mass Intensity | -30.1% |
Data sourced from a comparative life cycle assessment of 4-d-Erythronolactone synthesis. acs.orgresearchgate.net
Sustainable production aims to minimize the environmental impact of manufacturing processes. mdpi.com The evaluation of this compound synthesis shows that transitioning from batch to continuous manufacturing is a key strategy for improving environmental performance in the pharmaceutical industry. acs.orgresearchgate.net Green chemistry metrics and LCA are crucial tools for evaluating and optimizing the environmental performance of chemical reactions. acs.orgmdpi.com
The adoption of continuous processing for this compound production aligns with the principles of green supply chain management, which seeks to reduce waste and pollution. mdpi.com Such process intensification is a cornerstone of green engineering research and development, demonstrating a tangible path toward more sustainable pharmaceutical manufacturing. acs.orgresearchgate.net The environmental benefits are realized through decreased use of resources like solvents and energy for cleaning, leading to a more efficient and environmentally benign process. acs.orgresearchgate.net
Potential in Functional Food and Dietary Supplement Research as a Source of Bioactive Compounds
Functional foods are those that provide health benefits beyond basic nutrition, often due to the presence of bioactive compounds. mdpi.com Dietary supplements also provide concentrated forms of these compounds. sciknowpub.com While direct research on this compound as a functional food ingredient is limited, its properties and applications suggest potential roles in this area.
In the food industry, this compound has been noted for its potential application as a flavoring agent. chemimpex.com Flavoring agents can be key components of functional foods, enhancing palatability to encourage consumption of products fortified with other bioactive ingredients. sciknowpub.com
Furthermore, as a chiral precursor, this compound is used to synthesize various natural products and bioactive molecules. chemimpex.com This capability could be extended to the synthesis of novel bioactive compounds for inclusion in functional foods or dietary supplements. Bioactive compounds, such as polyphenols, carotenoids, and peptides, are known to offer health benefits related to oxidative stress, metabolic regulation, and cardiovascular health. mdpi.com The synthesis of such compounds or their analogues, potentially using this compound as a starting material, represents an avenue for future research in the development of new health-promoting products.
Current Research Landscape and Future Directions in D Erythronolactone Studies
Emerging Synthetic Routes and Asymmetric Approaches
The synthesis of D-Erythronolactone has traditionally relied on the oxidation of precursors like D-isoascorbic acid or L-sodium ascorbate (B8700270). nih.govchemicalbook.com One established method involves the oxidative cleavage of D-isoascorbic acid, which yields this compound. nih.gov Another approach utilizes the oxidation of L-sodium ascorbate, achieving a yield of around 87%. A specific laboratory preparation involves reacting the precursor with zinc powder and hydrogen peroxide, followed by acidification and extraction to isolate the final product. chemicalbook.com
While these routes are effective, the frontier of this compound synthesis lies in the development of novel asymmetric approaches. Asymmetric synthesis is a critical field in organic chemistry that focuses on converting an achiral unit into a chiral one, resulting in an unequal amount of stereoisomers. uwindsor.ca The goal is to produce a single enantiomer or diastereomer selectively, which is crucial for creating biologically active molecules. uwindsor.ca Emerging strategies in this area focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions, aiming for higher yields and enantiomeric purity. For instance, general principles of asymmetric synthesis, such as the use of chiral hydrazones or boron-mediated aldol (B89426) reactions, provide a framework for developing more sophisticated and stereoselective routes to this compound and its derivatives. nih.gov
| Precursor | Key Reagents/Process | Reported Yield | Reference |
|---|---|---|---|
| D-isoascorbic acid | Oxidative cleavage | 93% (for lactone precursor) | nih.gov |
| L-sodium ascorbate | Oxidation (e.g., with sodium periodate) | ~87% | |
| Generic Precursor | Oxidation, Zinc powder, H₂O₂ | 70% | chemicalbook.com |
Novel Biological Target Identification and Mechanism of Action Elucidation
While this compound itself is primarily recognized as a chiral building block, its biological significance is often realized through its metabolites and derivatives. Research has focused on elucidating the roles of these downstream compounds, thereby identifying indirect biological targets for the parent lactone.
A key discovery is the role of this compound as a precursor for 4-Phospho-D-erythronate. nih.gov This phosphorylated derivative is a known intermediate in the biosynthesis of pyridoxal (B1214274) 5′-phosphate (PLP), an essential cofactor in numerous enzymatic reactions in certain bacteria like Escherichia coli. nih.gov Furthermore, 4-Phospho-D-erythronate has been identified as an inhibitor of ribose 5-phosphate isomerase, an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway. nih.gov The synthesis of 4-Phospho-D-erythronate from the inexpensive this compound has been instrumental in studying the mechanisms of enzymes such as 4PE dehydrogenase (PdxB). nih.gov
In addition to this pathway, D-erythrono-1,4-lactone has been noted as a potential substrate for the enzyme dihydroxy acid dehydratase. chemicalbook.com Its role as a chiral synthon for synthesizing biologically active natural products, such as leukotrienes, further underscores its importance in biochemical pathways, where it acts as a foundational component for molecules with specific biological actions. chemicalbook.com
| Derivative/Compound | Identified Target/Pathway | Biological Significance | Reference |
|---|---|---|---|
| 4-Phospho-D-erythronate | Ribose 5-phosphate isomerase | Inhibitor of a key enzyme in the pentose phosphate pathway. | nih.gov |
| 4-Phospho-D-erythronate | Pyridoxal 5′-phosphate (PLP) biosynthesis pathway | Intermediate in the synthesis of an essential bacterial cofactor. | nih.gov |
| This compound | Dihydroxy acid dehydratase | Potential substrate. | chemicalbook.com |
Advanced Derivatization and Analytical Tool Development
The analysis and application of this compound often require chemical modification, or derivatization, to enhance its properties for specific purposes. Derivatization can improve stability, facilitate purification, or increase detectability for analytical methods. chemimpex.comnih.gov
One significant synthetic derivatization involves the protection of the hydroxyl groups. For example, (-)-2,3-O-Isopropylidene-D-erythronolactone is a derivative where the diol is protected as an acetonide. chemimpex.com This modification creates a stable intermediate that is widely used in the synthesis of carbohydrate derivatives and other bioactive molecules, streamlining complex synthetic pathways. chemimpex.com
For analytical purposes, derivatization is employed to make the compound more suitable for techniques like gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov Although specific protocols for this compound are not detailed in the provided results, general principles apply. The hydroxyl groups of this compound are amenable to reactions like trimethylsilylation, which increases volatility and thermal stability for GC analysis. sigmaaldrich.com For LC-MS/MS, derivatization can enhance ionization efficiency, leading to significantly improved detection sensitivity. nih.govresearchgate.net
The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of standard analytical tools. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity analysis, and Mass Spectrometry (MS) for molecular weight determination. nih.gov
| Derivatization Strategy | Purpose | Example Derivative | Reference |
|---|---|---|---|
| Acetonide Protection | Create a stable intermediate for organic synthesis. | (-)-2,3-O-Isopropylidene-D-erythronolactone | chemimpex.com |
| Trimethylsilylation | Increase volatility and thermal stability for GC analysis. | TMS-ether of this compound | sigmaaldrich.com |
| Ionization Enhancement | Improve sensitivity for LC-MS/MS detection. | (Not specified for this compound) | nih.govresearchgate.net |
Multidisciplinary Research Prospects (e.g., Materials Science, Chemical Biology)
The unique chiral structure of this compound and its precursors makes it a valuable molecule for research beyond traditional organic synthesis, with emerging prospects in materials science and chemical biology.
In materials science , precursors of this compound, such as D-isoascorbic acid, are used in the synthesis of novel chiral polymers. nih.gov Specifically, second-generation chiral substituted poly-N-vinylpyrrolidinones (CSPVPs) have been synthesized from such precursors. nih.gov These chiral polymers serve as stabilizing agents for bimetallic nanoclusters (e.g., Cu/Au, Pd/Au), which have applications in asymmetric catalysis, such as the catalytic C-H bond oxidation of complex molecules. nih.gov This demonstrates a direct link between the stereochemistry originating from a simple sugar-derived lactone and the development of advanced catalytic materials. nih.gov
In chemical biology , this compound serves as a key starting material for creating molecular probes to investigate biological systems. nih.gov Its conversion to 4-Phospho-D-erythronate provides a powerful tool for studying bacterial metabolic pathways. nih.gov The availability of synthetic 4-Phospho-D-erythronate has enabled detailed mechanistic and structural studies of enzymes like E. coli PdxB, which are otherwise difficult to study. nih.gov This approach, where a synthetic molecule is used to probe and understand enzyme function and biological pathways, is a cornerstone of chemical biology. nih.gov
Challenges and Opportunities in this compound Research
Despite its utility, research involving this compound faces several challenges while also presenting numerous opportunities for future investigation.
Challenges:
Synthetic Efficiency and Purification: While synthetic routes exist, achieving high yields and purity can be challenging. nih.gov Previous synthetic schemes for derivatives like 4-Phospho-D-erythronate suffered from low yields and required expensive precursors. nih.gov Furthermore, purification can be complicated by the instability of intermediates; for instance, methyl erythronate was found to spontaneously cyclize back to the lactone during silica gel chromatography. nih.gov
Elucidation of Direct Biological Activity: Much of the known biological relevance of this compound is indirect, through its derivatives. Identifying specific, direct biological targets and mechanisms of action for the lactone itself remains a significant challenge.
Reproducibility and Data Management: As with any area of scientific research, ensuring the reproducibility of experiments and managing complex datasets are ongoing challenges that can hinder progress. synthace.com
Opportunities:
Development of Novel Catalysts: There is a substantial opportunity to design and synthesize new chiral catalysts for the highly efficient and stereoselective production of this compound, moving beyond existing methods.
Advanced Materials: The use of this compound-derived chiral polymers to create stabilized nanoclusters for catalysis is a promising area for expansion in materials science. nih.gov
Chemical Biology Probes: The proven success of using this compound to synthesize probes for bacterial enzymes opens the door to developing a wider range of tools for investigating other biological pathways and potential therapeutic targets. nih.gov
Expanded Synthetic Applications: As a versatile chiral building block, this compound continues to offer opportunities for the total synthesis of new and complex natural products with potential pharmaceutical applications. chemicalbook.com
Q & A
Q. What are the primary synthetic routes for D-Erythronolactone, and how do their yields and enantiomeric purity compare?
this compound is synthesized via two main routes: (1) oxidation of L-sodium ascorbate (yield ~87%) and (2) derivatization of D-isoascorbic acid. The former method is preferred for scalability, while the latter may offer stereochemical advantages. Enantiomeric purity is typically verified using chiral HPLC or polarimetry. For reproducibility, experimental protocols should specify reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., recrystallization solvents) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the lactone ring and stereochemistry.
- X-ray crystallography for absolute configuration determination.
- HPLC (with UV/RI detection) to assess purity (>98% by area normalization).
- Mass spectrometry (ESI-MS) for molecular weight validation. Detailed protocols should align with journal guidelines for experimental reproducibility .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. This compound is hygroscopic; storage in desiccated, amber vials at -20°C is recommended. Degradation products (e.g., erythronic acid) can be identified via LC-MS .
Q. What role does this compound play in biochemical pathways?
As a metabolite in carbohydrate metabolism, it serves as a precursor in the biosynthesis of ascorbic acid analogs. In vitro studies often use enzymatic assays (e.g., with glucose oxidase) to track its conversion kinetics. Researchers should validate findings against negative controls (e.g., enzyme-free reactions) .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
Implement quality control measures such as:
- In-process checks (TLC monitoring).
- Standardized workup procedures (e.g., consistent drying times).
- Statistical analysis (e.g., ANOVA for yield/purity comparisons across batches). Reproducibility requires detailed documentation of all variables .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?
Conflicting data (e.g., antioxidant vs. pro-oxidant effects) may arise from assay variability (e.g., DPPH vs. ORAC assays) or differences in cell lines. Meta-analyses should standardize data (e.g., IC50 normalization) and account for confounding factors (e.g., solvent effects). Replication studies with blinded protocols are critical .
Q. How can computational modeling predict this compound’s reactivity in asymmetric catalysis?
Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity. For example, docking studies with chiral catalysts (e.g., organocatalysts) may explain stereochemical outcomes. Validate models against experimental data (e.g., NMR coupling constants) .
Q. What methodologies are suitable for studying this compound’s role in complex natural product synthesis?
Retrosynthetic analysis (e.g., disconnection at the lactone ring) guides its use as a building block. Case studies include its application in synthesizing epoxy aldehydes via Sonogashira cross-coupling. Mechanistic studies should employ isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation .
Q. How can researchers optimize this compound derivatization for drug discovery?
High-throughput screening (HTS) libraries can test derivatives (e.g., esterified forms) for bioactivity. Structure-Activity Relationship (SAR) studies require rigorous dose-response curves and toxicity profiling (e.g., mitochondrial assays). Collaborative datasets should adhere to FAIR principles for interoperability .
Q. What frameworks support ethical data management in this compound research?
Follow institutional guidelines for raw data archiving (e.g., crystallographic data in CCDC). Use electronic lab notebooks (ELNs) with version control. For public datasets, employ CC-BY licenses and cite original methodologies to avoid plagiarism .
Q. Methodological Notes
- Stereochemical Analysis : Combine circular dichroism (CD) with computational simulations for unambiguous stereochemistry assignment.
- Data Contradictions : Use funnel plots to detect publication bias in meta-analyses .
- Ethical Compliance : Obtain ethics approval for studies involving human-derived enzymes or cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
